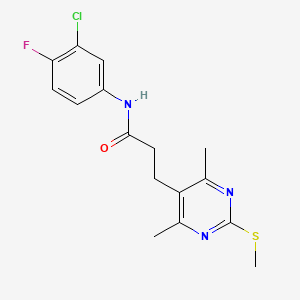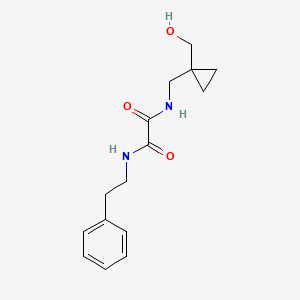![molecular formula C19H17FN4OS2 B2453181 N-((6-(4-fluorofenil)-3-metil-imidazo[2,1-b]tiazol-2-il)metil)-2,4-dimetiltiazol-5-carboxamida CAS No. 1421528-65-5](/img/structure/B2453181.png)
N-((6-(4-fluorofenil)-3-metil-imidazo[2,1-b]tiazol-2-il)metil)-2,4-dimetiltiazol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is part of a series of derivatives that have been synthesized and tested for their antiproliferative activities . These compounds have shown promising results against different cancer cell lines . Thiazoles, which are a key part of this compound, are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of similar compounds has been described in various studies . The yield and melting points of these compounds have been reported, along with their 1H-NMR and 13C-NMR data . These data provide valuable information about the structure and purity of the synthesized compounds.
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds have been described in the literature . The presence of certain groups in these compounds might enhance their cellular accumulation into the protozoa, as it has been reported in the case of bacteria .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported in the literature . These include their yield, melting points, and spectroscopic data such as 1H-NMR and 13C-NMR .
Aplicaciones Científicas De Investigación
Actividad antioxidante
Los derivados de tiazol, incluido el compuesto N-((6-(4-fluorofenil)-3-metil-imidazo[2,1-b]tiazol-2-il)metil)-2,4-dimetiltiazol-5-carboxamida, pueden exhibir actividad antioxidante . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y otras.
Actividad analgésica
Los derivados de tiazol también pueden tener propiedades analgésicas (alivian el dolor) . Esto podría hacerlos potencialmente útiles en el desarrollo de nuevos medicamentos para aliviar el dolor.
Actividad antimicrobiana
Se ha descubierto que los compuestos de tiazol tienen propiedades antimicrobianas, incluidas actividades antibacterianas y antifúngicas . Esto podría hacerlos valiosos en la lucha contra diversas enfermedades infecciosas.
Actividad anticancerígena
Algunos derivados de tiazol han mostrado propiedades anticancerígenas . Podrían usarse potencialmente en el desarrollo de nuevos tratamientos contra el cáncer.
Actividad antialérgica
Los derivados de tiazol también pueden exhibir propiedades antialérgicas . Esto podría hacerlos potencialmente útiles en el tratamiento de diversas afecciones alérgicas.
Actividad antihipertensiva
Los compuestos de tiazol pueden tener efectos antihipertensivos . Esto significa que podrían usarse potencialmente en el tratamiento de la presión arterial alta.
Actividad antiinflamatoria
Los derivados de tiazol pueden exhibir propiedades antiinflamatorias . Esto podría hacerlos útiles en el tratamiento de afecciones caracterizadas por inflamación.
Actividad antipsicótica
Finalmente, se ha descubierto que algunos compuestos de tiazol tienen propiedades antipsicóticas . Esto podría hacerlos potencialmente útiles en el tratamiento de diversas afecciones psiquiátricas.
Mecanismo De Acción
Target of Action
The compound, N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide, belongs to the class of thiazole derivatives . Thiazole derivatives have been found to exhibit a wide range of biological activities such as antioxidant, analgesic, antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic . .
Mode of Action
Thiazole derivatives are known to interact with various targets in the body, leading to different biological effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to influence various biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
Direcciones Futuras
The promising antiproliferative activities of these compounds suggest that they could be further optimized to reduce their cytotoxicity and to develop a more drug-like profile . More research is needed to fully understand their mechanism of action and to evaluate their potential as therapeutic agents.
Análisis Bioquímico
Biochemical Properties
The compound, due to its thiazole ring, has been associated with diverse biological activities . Thiazoles are known to interact with various enzymes, proteins, and other biomolecules, contributing to their biochemical reactions
Cellular Effects
Thiazole derivatives have been reported to exhibit antiproliferative activity against different cancer cell lines
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4OS2/c1-10-17(26-12(3)22-10)18(25)21-8-16-11(2)24-9-15(23-19(24)27-16)13-4-6-14(20)7-5-13/h4-7,9H,8H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINCBHJQJOLZGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl rac-(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride](/img/structure/B2453098.png)
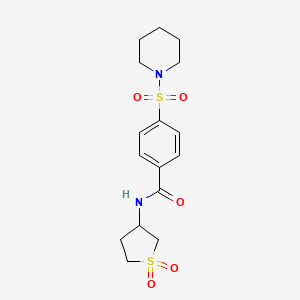
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2453101.png)
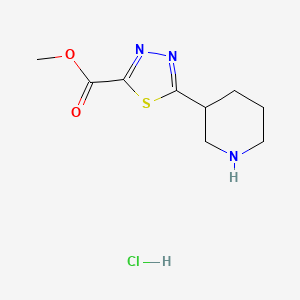
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2453105.png)
![1-(4-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl}piperidin-1-yl)prop-2-en-1-one](/img/structure/B2453108.png)


![N-(8-Oxaspiro[4.5]decan-4-yl)prop-2-enamide](/img/structure/B2453113.png)
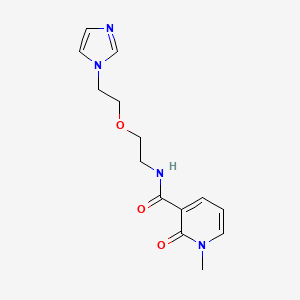

![N,N-diethyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2453117.png)
